1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid with a molecular weight of 375.27 . Its IUPAC name is 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide–1-vinyl-1H-imidazole (1/1) .
Synthesis Analysis
The synthesis of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide involves polymerization of monomeric ionic liquids (MILs) such as 1-methyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide and 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide . The process uses the 2,2′-azobisisobutyronitrile (AIBN) initiator in the presence of a trithiocarbonate RAFT agent .Molecular Structure Analysis
The molecular structure of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide involves complex interactions. First principles dynamical simulations provide insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Chemical Reactions Analysis
The chemical reactions involving 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide are complex and involve multiple interactions. The reactions are characterized by the nature of the electrostatic interactions and hydrogen bonding properties of the two ionic counterparts .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide are characterized by its low viscosity, low melting point, and high electrical conductivity . These properties make it a promising candidate for applications in next-generation low-power electronics and optoelectronic devices .Scientific Research Applications
Complexation and Polymerization
1-Vinylimidazolium bis(trifluoromethanesulfonyl)imide ([bvim][Tf2N]) has been studied for its complexation with β-Cyclodextrin (β-CD) to improve water solubility. This complexation forms host−guest complexes with the anion bis(trifluoromethylsulfonyl)imide (Tf2N-), leading to quasi “naked” vinylimidazolium cations. These cations do not polymerize in water by a radical mechanism unless in the presence of foreign salt, which compensates for cation−cation repulsion and enables polymerization (Amajjahe & Ritter, 2008).
Liquid Crystalline Properties
The salts of 1-alkyl-3-methylimidazolium, including those with bis(trifluoromethanesulfonyl)imide anion, exhibit amphiphilic characteristics and form lamellar, sheetlike arrays in the crystalline phase. They display unique thermotropic phase behavior, investigated through small-angle X-ray scattering, polarizing optical microscopy, and differential scanning calorimetry (Bradley et al., 2002).
Polymer Electrolytes in Batteries
1-Vinylimidazolium bis(trifluoromethanesulfonyl)imide-based polymers have been used in gel polymer electrolytes for lithium-ion batteries, where they enhance ionic conductivity and facilitate ionic transportation mechanisms in the polymer matrix. This leads to the formation of an electrical double layer, indicating the non-Debye characteristic of the polymer matrix in dielectric studies (Liew, Ramesh & Durairaj, 2012).
Dye-Sensitized Solar Cells
Bis-imidazolium based poly(ionic liquid)s, synthesized using 1-vinylimidazolium bis(trifluoromethanesulfonyl)imide, have been applied in quasi-solid-state electrolytes for dye-sensitized solar cells (DSSCs). They offer higher thermal stability and conductivity, contributing to superior long-term stability and improved power conversion efficiency in DSSCs (Chen et al., 2012).
Insights into Ionic Liquid-Based Electrolytes
Research on 1-vinylimidazolium bis(trifluoromethanesulfonyl)imide has provided insights into the intermolecular interactions and temperature-concentration dependence of transport in ionic liquid-based electrolytes. This knowledge is particularly relevant for applications in lithium-ion battery electrolytes (Sundari et al., 2022).
Future Directions
properties
IUPAC Name |
1-ethenylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.C2HF6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZHDDKAVGFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
1013027-27-4 | |
Record name | 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PVI-TFSI interact with pollutants like methyl blue and chromium ions in water, and what are the downstream effects of this interaction?
A1: PVI-TFSI demonstrates a strong affinity for both methyl blue, an organic dye, and chromium ions [Cr(VI)], a heavy metal pollutant. The interaction mechanism differs for each pollutant:
- Methyl blue: The adsorption of methyl blue onto PVI-TFSI is primarily driven by electrostatic interactions between the positively charged imidazolium cations in the polymer and the negatively charged sulfonate groups in the dye molecule [].
- Chromium ions [Cr(VI)]: The adsorption mechanism for Cr(VI) is likely a combination of electrostatic interactions with the polymer's anions and potential chelation or complexation with the imidazolium rings [].
Q2: What is the significance of the Langmuir adsorption model in understanding the interaction of PVI-TFSI with methyl blue and Cr(VI)?
A2: The research found that the adsorption of both methyl blue and Cr(VI) onto PVI-TFSI follows the Langmuir adsorption model []. This finding implies:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.